

Introduction: The Versatile Bridge between Aromatic Core and Functional Chemistry

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)anthracene

CAS No.: 31124-71-7

Cat. No.: B8678882

[Get Quote](#)

2-(Bromomethyl)anthracene is a derivative of the polycyclic aromatic hydrocarbon, anthracene.[1] Its structure is characterized by a stable, rigid, and highly fluorescent anthracene core functionalized with a reactive bromomethyl group at the 2-position. This unique combination makes it an invaluable reagent for researchers and scientists. The anthracene moiety provides desirable photophysical properties, while the benzylic bromine atom serves as an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic substitution reactions.

This guide provides a comprehensive technical overview of **2-(Bromomethyl)anthracene**, designed for professionals in chemical synthesis, materials science, and drug development. We will delve into its fundamental properties, provide a field-proven synthetic protocol, outline a self-validating characterization workflow, and explore its key applications as a fluorescent label and a versatile synthetic intermediate.

Physicochemical & Spectroscopic Profile

The identity and purity of **2-(Bromomethyl)anthracene** are established through a combination of its physical properties and spectroscopic signatures.

Table 1: Physicochemical Properties of **2-(Bromomethyl)anthracene**

| Property | Value | Source(s) |
|-------------------|---|------------------------------------|
| CAS Number | 31124-71-7 | [2][3] |
| Molecular Formula | C ₁₅ H ₁₁ Br | [2] |
| Molecular Weight | 271.15 g/mol | [2] |
| Appearance | Typically a yellow to light-colored crystalline solid | Inferred from related compounds |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF); limited solubility in water. | Inferred from related compounds[4] |

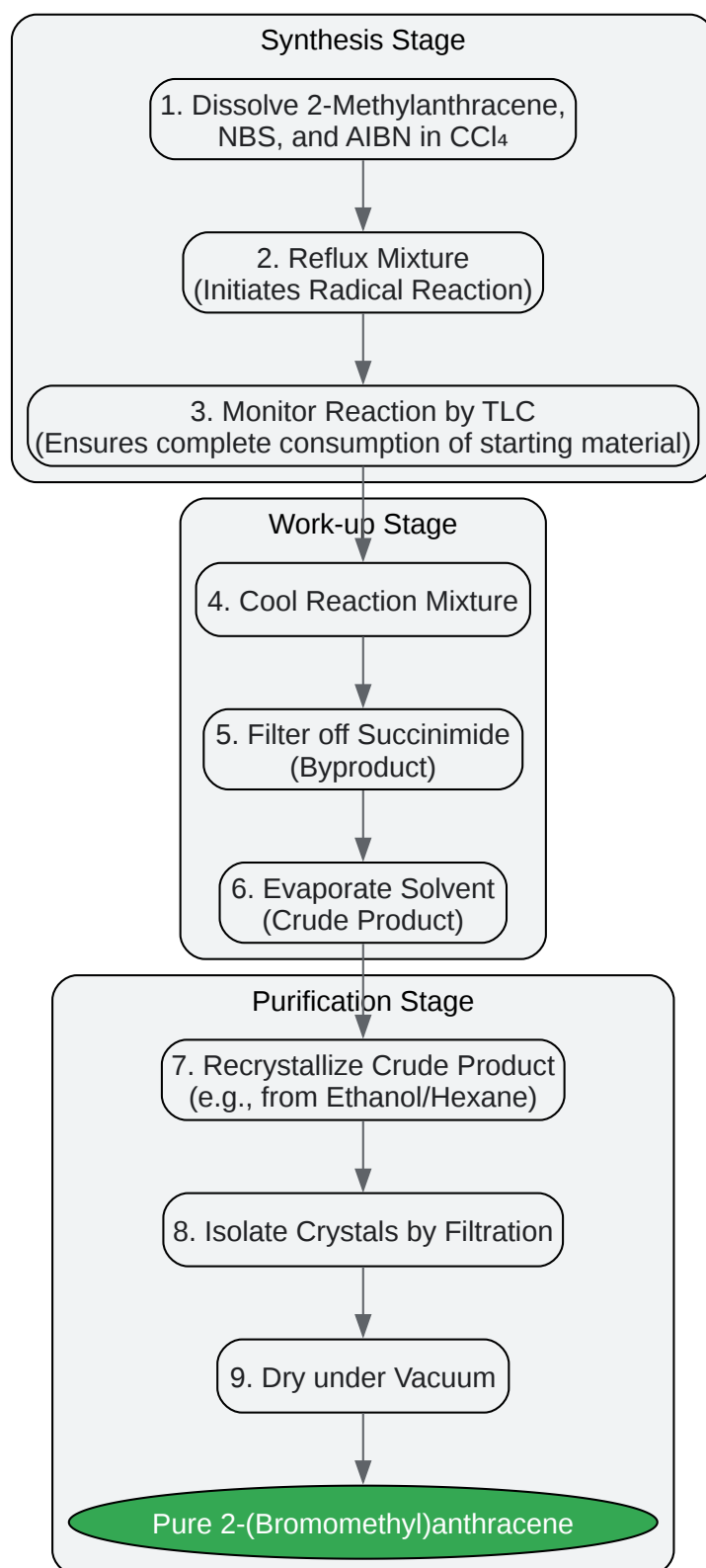
Table 2: Key Spectroscopic Signatures for Characterization

| Technique | Key Feature | Rationale & Interpretation |
|---------------------|---|---|
| ^1H NMR | Singlet at $\sim\delta$ 5.0-5.5 ppm (in CDCl_3) | Corresponds to the two benzylic protons of the $-\text{CH}_2\text{Br}$ group. Its integration (2H) and singlet multiplicity are highly characteristic. The aromatic region (δ 7.4-8.5 ppm) will show a complex splitting pattern due to the asymmetric substitution.[5] |
| ^{13}C NMR | Aliphatic signal at $\sim\delta$ 30-35 ppm | Represents the carbon of the $-\text{CH}_2\text{Br}$ group. Multiple signals will be present in the aromatic region (δ 120-135 ppm).[5] |
| Mass Spec (EI) | M^+ and $[\text{M}+2]^+$ peaks in \sim 1:1 ratio | This is the definitive isotopic signature of a single bromine atom (^{79}Br and ^{81}Br isotopes). [6] The molecular ion peak will be at m/z 270 and 272. |
| Mass Spec (EI) | Key Fragment at m/z 191 | Corresponds to the loss of the bromine radical ($[\text{M}-\text{Br}]^+$), resulting in a stable anthracen-2-ylmethyl cation. |
| FT-IR (KBr Pellet) | \sim 3050 cm^{-1} , \sim 2920 cm^{-1} , \sim 1620 cm^{-1} , \sim 1200 cm^{-1} , \sim 600-700 cm^{-1} | Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C stretch, C-Br stretch, and C-H out-of-plane bending, respectively.[5][7] |

Synthesis and Purification: A Practical Workflow

The most common and reliable method for synthesizing **2-(Bromomethyl)anthracene** is via the free-radical bromination of its precursor, 2-methylantracene. This approach leverages the relative instability of the benzylic C-H bonds, allowing for selective bromination.

Causality of Experimental Choice: We select N-Bromosuccinimide (NBS) as the brominating agent over liquid bromine for several key reasons. NBS provides a low, constant concentration of elemental bromine in the reaction mixture, which is crucial for favoring the desired radical substitution pathway over competitive electrophilic aromatic addition. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator because its thermal decomposition provides a reliable and steady source of radicals to propagate the chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions due to its inertness, though safer alternatives like acetonitrile or cyclohexane are now often preferred.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-(Bromomethyl)anthracene**.

Detailed Experimental Protocol: Radical Bromination of 2-Methylantracene

Reagents & Equipment:

- 2-Methylantracene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq), recrystallized from water before use
- Azobisisobutyronitrile (AIBN) (0.05 eq)
- Carbon Tetrachloride (CCl₄), anhydrous
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Filtration apparatus (Büchner funnel)

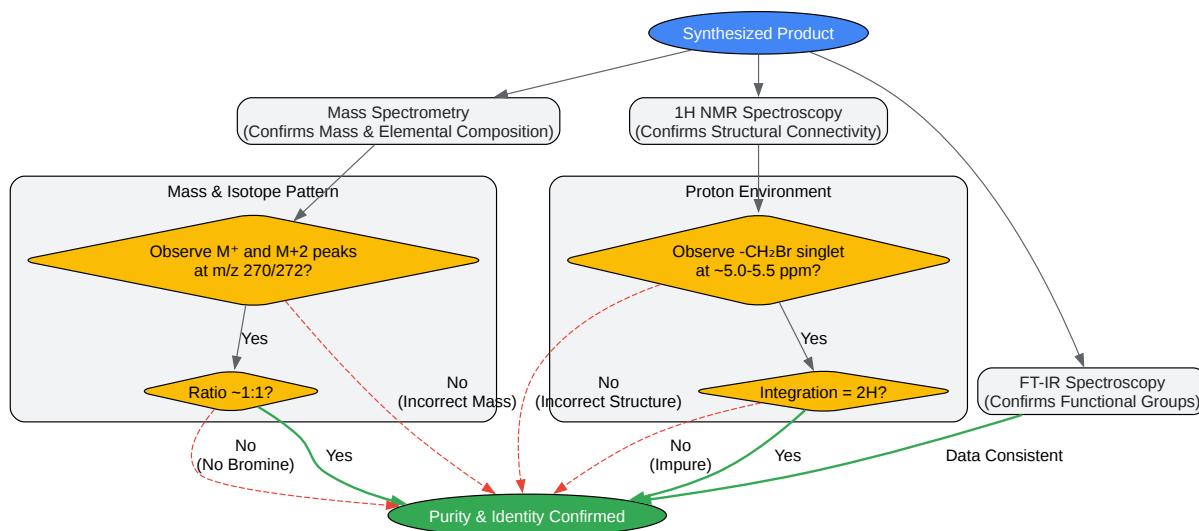
Step-by-Step Methodology:

- **Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylantracene (1.0 eq), NBS (1.1 eq), and AIBN (0.05 eq).
- **Solvent Addition:** Add anhydrous CCl₄ to the flask to create a solution with a concentration of approximately 0.1 M with respect to 2-methylantracene.
- **Reaction Initiation:** Begin stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄). A lamp can be shone on the flask to facilitate radical initiation. The reaction is typically complete within 2-4 hours.
- **Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-methylantracene spot.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, will precipitate.
- **Isolation of Crude Product:** Remove the succinimide by filtration. Wash the collected solid with a small amount of cold CCl₄. The filtrate now contains the desired product.

- Concentration: Remove the CCl_4 from the filtrate using a rotary evaporator to yield the crude **2-(Bromomethyl)anthracene**, which is typically a yellowish solid.
- Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of a hot solvent like ethanol or a hexane/ethyl acetate mixture and allow it to cool slowly to form pure crystals.
- Final Product: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is a critical step that relies on the convergence of multiple analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system that ensures trustworthiness in the result.



[Click to download full resolution via product page](#)

Caption: Logical flow for the self-validating characterization of **2-(Bromomethyl)anthracene**.

- Mass Spectrometry as the First Gate: The presence of the characteristic 1:1 doublet for the molecular ion at m/z 270/272 immediately confirms the correct mass and the presence of one bromine atom.[6] Its absence is a clear indicator of a failed reaction or incorrect product.
- ^1H NMR for Structural Confirmation: Once the mass is confirmed, ^1H NMR validates the specific isomer and structure. The presence of the downfield singlet for the $-\text{CH}_2\text{Br}$ protons confirms the bromination occurred at the methyl group and not on the aromatic ring. The

complex aromatic pattern, while difficult to assign fully without advanced techniques, serves as a fingerprint for the 2-substituted isomer.

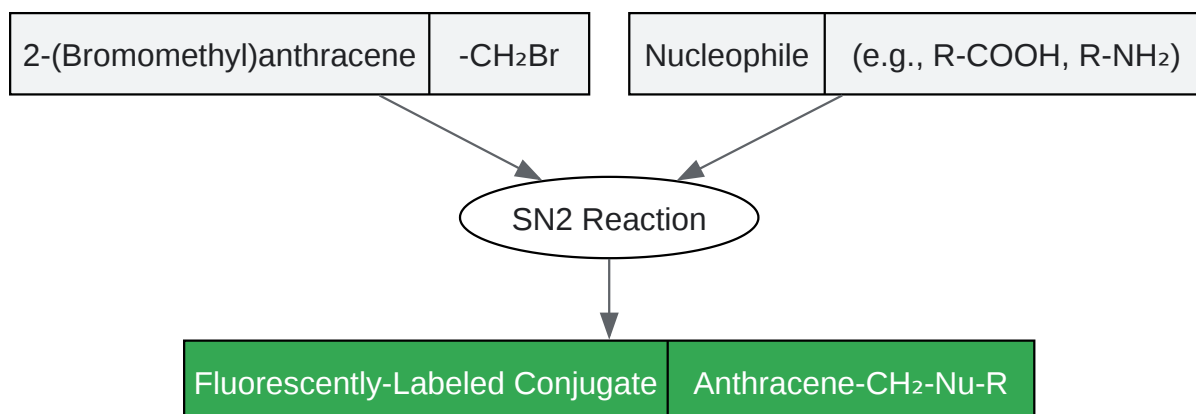
- FT-IR for Functional Group Verification: FT-IR spectroscopy provides corroborating evidence, confirming the presence of the aliphatic C-H bonds of the bromomethyl group alongside the aromatic C-H and C=C bonds of the anthracene core.

Core Applications in Research & Development

The utility of **2-(Bromomethyl)anthracene** stems from its dual nature: a stable fluorophore and a reactive electrophile.

Fluorescent Labeling Agent

Anthracene and its derivatives are well-known for their strong fluorescence, typically in the blue region of the spectrum.[1] The bromomethyl group provides a convenient handle to covalently attach this fluorescent tag to various biomolecules or synthetic polymers. For instance, it can react with carboxylate or amine functionalities on proteins, peptides, or other molecules of interest, allowing them to be visualized and tracked in biological systems or materials.[8]



[Click to download full resolution via product page](#)

Caption: General scheme for using **2-(Bromomethyl)anthracene** in nucleophilic substitution.

Versatile Synthetic Intermediate

Beyond fluorescent tagging, the reactivity of the bromomethyl group makes it a key building block for more complex molecular architectures.

- **Drug Development:** It can serve as a scaffold or linker to synthesize novel compounds with potential therapeutic activity. Anthracene derivatives themselves have been investigated for their ability to intercalate with DNA, suggesting applications in oncology.[\[9\]](#)
- **Materials Science:** It is used in the synthesis of novel organic materials. While aryl bromides are more common for cross-coupling reactions to build organic semiconductors, the bromomethyl group allows for the creation of different polymeric structures or functionalized materials where the anthracene unit is tethered as a side chain.[\[10\]](#)[\[11\]](#)

Safety and Handling

2-(Bromomethyl)anthracene is a reactive and hazardous chemical that must be handled with appropriate precautions.

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[12\]](#)[\[13\]](#) Some sources classify it as causing severe skin burns and eye damage (H314).[\[14\]](#)[\[15\]](#) It is a lachrymator (causes tearing).
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[\[16\]](#)[\[17\]](#)
- **Handling:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[18\]](#) Avoid all direct contact with the substance. Ensure eyewash stations and safety showers are readily accessible.[\[17\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[12\]](#)[\[18\]](#)
- **Disposal:** Dispose of waste in accordance with local, state, and national regulations.[\[16\]](#) Contaminated material should be transferred to a labeled, sealed container for disposal by a licensed professional.[\[18\]](#)[\[19\]](#)

References

- Chemsrvc. **2-(bromomethyl)anthracene** | CAS#:31124-71-7. [[Link](#)]
- Royal Society of Chemistry. Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. [[Link](#)]
- PubChem. 2,6-Bis(bromomethyl)anthracene. [[Link](#)]
- Fisher Scientific. 2-Bromoanthracene, 98% Safety Data Sheet. [[Link](#)]
- Royal Society of Chemistry. Supporting Information for an article. [[Link](#)]
- PubChem. 2-Bromoanthracene. [[Link](#)]
- Tevard. The Role of 2-Bromoanthracene in Organic Semiconductor Synthesis. [[Link](#)]
- Cakmak, O., et al. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives. PMC. [[Link](#)]
- Middle East Technical University. synthesis of anthracene-based macrocycle for detection of explosives. [[Link](#)]
- PubChem. 2-Bromomethyl-anthraquinone. [[Link](#)]
- Journal of Materials Chemistry B. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. [[Link](#)]
- ResearchGate. IR spectrum for anthracene and its halogenation with F, Cl and Br. [[Link](#)]
- MDPI. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. [[Link](#)]
- AHH Chemical. 9-(Bromomethyl)anthracene | 2417-77-8. [[Link](#)]
- NIST. Anthracene, 2-methyl-. [[Link](#)]
- MDPI. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. [[Link](#)]
- PubChemLite. 2-bromomethyl-anthraquinone (C15H9BrO2). [[Link](#)]

- NIST. Anthracene, 2-methyl- Mass Spectrum. [[Link](#)]
- NASA Ames. Anthracene Spectra. [[Link](#)]
- Google Patents.
- Chemguide. mass spectra - the M+2 peak. [[Link](#)]
- Organic Syntheses. Anthracene, 9,10-dibromo-. [[Link](#)]
- Nanoscale (RSC Publishing). Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. CAS 7321-27-9: 2-Bromoanthracene | CymitQuimica [cymitquimica.com]
2. 2-(bromomethyl)anthracene | 31124-71-7 [chemicalbook.com]
3. 2-(bromomethyl)anthracene | CAS#:31124-71-7 | Chemsrc [chemsrc.com]
4. CAS 2417-77-8: 9-(Bromomethyl)anthracene | CymitQuimica [cymitquimica.com]
5. rsc.org [rsc.org]
6. chemguide.co.uk [chemguide.co.uk]
7. researchgate.net [researchgate.net]
8. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
9. pdf.benchchem.com [pdf.benchchem.com]
10. nbinno.com [nbinno.com]
11. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
12. fishersci.co.uk [fishersci.co.uk]

- [13. fluorochem.co.uk \[fluorochem.co.uk\]](https://fluorochem.co.uk)
- [14. 31124-71-7 | 2-\(Bromomethyl\)anthracene | Ambeed.com \[ambeed.com\]](https://ambeed.com)
- [15. 9-\(Bromomethyl\)anthracene | 2417-77-8 \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [16. downloads.ossila.com \[downloads.ossila.com\]](https://downloads.ossila.com)
- [17. fishersci.com \[fishersci.com\]](https://fishersci.com)
- [18. static.cymitquimica.com \[static.cymitquimica.com\]](https://static.cymitquimica.com)
- [19. chemicalbook.com \[chemicalbook.com\]](https://chemicalbook.com)
- To cite this document: BenchChem. [Introduction: The Versatile Bridge between Aromatic Core and Functional Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8678882/docs#introduction-the-versatile-bridge-between-aromatic-core-and-functional-chemistry\]](https://www.benchchem.com/product/b8678882/docs#introduction-the-versatile-bridge-between-aromatic-core-and-functional-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check